molecular formula C16H16O5 B191032 Asebogenin CAS No. 520-42-3

Asebogenin

Cat. No. B191032
CAS RN: 520-42-3
M. Wt: 288.29 g/mol
InChI Key: UPXIBKPHJYQSGP-UHFFFAOYSA-N
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Scientific Research Applications

  • Antiplasmodial Activity : Asebogenin, identified as 2′,4,6′‐trihydroxy‐4′‐methoxydihydrochalcone, has been found to have in vitro antiplasmodial activities. It was isolated from Piper hispidum, a plant used in Central America for treating malaria or fever. The compound showed activity against chloroquine-sensitive and resistant strains of Plasmodium falciparum, the parasite causing malaria (Jenett‐Siems et al., 1999).

  • Antithrombotic Effects : Asebogenin has been studied for its antithrombotic effects. It suppresses thrombus formation by inhibiting Syk phosphorylation, a key factor in platelet activation and formation of neutrophil extracellular traps, critical in arterial and venous thrombosis (Li et al., 2022).

  • Cytotoxic and Antibacterial Properties : Asebogenin, among other dihydrochalcones, has been isolated from Piper aduncum and shown to possess cytotoxic and antibacterial properties. This discovery highlights its potential application in developing new antimicrobial and anticancer agents (Orjala et al., 1994).

  • Synthesis and Bioactivity : The synthesis of Asebogenin has been a subject of interest due to its diverse biological activities. Efficient strategies for its synthesis are being developed, highlighting its importance in pharmacological research (Polat, 2022).

  • Antioxidative Activity : Asebogenin has demonstrated significant antioxidative activity, surpassing even α-tocopherol in some assays. This property makes it a candidate for studies focused on oxidative stress and related diseases (Masuoka et al., 1997).

properties

IUPAC Name

1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-21-12-8-14(19)16(15(20)9-12)13(18)7-4-10-2-5-11(17)6-3-10/h2-3,5-6,8-9,17,19-20H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXIBKPHJYQSGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)O)C(=O)CCC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60331781
Record name Asebogenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60331781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Asebogenin

CAS RN

520-42-3
Record name Asebogenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=520-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Asebogenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60331781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
138
Citations
MF Polat - Molecules, 2022 - mdpi.com
… in the present study for both the synthesis of asebogenin and the total synthesis of a … of asebogenin, which plays a key role in the hemi-synthesis of balsacone A, are developed. …
Number of citations: 8 www.mdpi.com
L Li, X Xu, K Lv, G Zheng, H Wang… - British Journal of …, 2023 - Wiley Online Library
… this study the effects of asebogenin on platelet activation based on its immunomodulatory effect on B lymphocytes. We demonstrated that asebogenin attenuated GPVI-mediated platelet …
Number of citations: 3 bpspubs.onlinelibrary.wiley.com
K Tamura - Bulletin of the Chemical Society of Japan, 1936 - journal.csj.jp
… , then the solution became turbid with formation of asebogenin crystals. … Yield of asebogenin was 0.63g. … Sulphuric acid was removed from the filtrate, from which asebogenin had been …
Number of citations: 3 www.journal.csj.jp
K Jenett‐Siems, FP Mockenhaupt… - Tropical Medicine & …, 1999 - Wiley Online Library
… Asebogenin thus represents a further example of a chalcone derivative with antiplasmodial … hispidum yielded the chalcone derivative asebogenin as an active compound. Semi-…
Number of citations: 105 onlinelibrary.wiley.com
GM Yao, Y Ding, JP Zuo, HB Wang… - Journal of natural …, 2005 - ACS Publications
Six new dihydrochalcones, 3-hydroxyasebotin (5), asebogenin 2‘-O-β-d-ribohexo-3-ulopyranoside (6), 2‘ ‘-acetylasebotin (7), 3‘,4,5‘-trihydroxy-4‘-methoxydihydrochalcone 3‘,5‘-di-O-β-d…
Number of citations: 41 pubs.acs.org
C Hitz, K Mann, E Wollenweber - Zeitschrift für Naturforschung C, 1982 - degruyter.com
… -OH, 4'-OMe-dihydrochalcone (asebogenin) were found as major constituents of the frond exudate … As this glycoside is named asebotin, we proposed the trivial name asebogenin for the …
Number of citations: 15 www.degruyter.com
MMD Mohammed, AHA Hamdy, NM El-Fiky… - Natural product …, 2014 - Taylor & Francis
… isolated from the EtOAc fraction of the Egyptian seagrass Thalassodendrin ciliatum (Forsk.) den Hartog, and was identified as 6′-O-rhamnosyl-(1‴ → 6″)-glucopyranosyl asebogenin …
Number of citations: 35 www.tandfonline.com
Z Naturforsch - znaturforsch.com
… -OH, 4'-OMe-dihydrochalcone (asebogenin) were found as major constituents of the frond exudate … As this glycoside is named asebotin, we proposed the trivial name asebogenin for the …
Number of citations: 0 www.znaturforsch.com
J Orjala, AD Wright, H Behrends, G Folkers… - Journal of Natural …, 1994 - ACS Publications
Bioactivity-guided fractionation of a CH2C12 extract from the leaves of Piper aduncum afforded three new dihydrochalcones, piperaduncins A£ 33, B [4], and C [5], as well as two known …
Number of citations: 156 pubs.acs.org
WE Hillis, T Inoue - Phytochemistry, 1967 - Elsevier
… in the eases of asebotin and asebogenin. In contrast to the other compounds, the expected peak in the 330-335 rnp region with asebotin is a very weak one. In asebogenin, this peak is …
Number of citations: 81 www.sciencedirect.com

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